molecular formula C18H15N3O2 B1405136 Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate CAS No. 311340-89-3

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Cat. No. B1405136
CAS RN: 311340-89-3
M. Wt: 305.3 g/mol
InChI Key: AHFBQOMTYUKAQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular formula of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is C18H15N3O2. Its molecular weight is 305.3 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is involved in the microwave-mediated synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This synthesis demonstrates the potential of this compound in creating new chemical structures, particularly in pyrimidine chemistry (Eynde et al., 2001).

Nonlinear Optical Properties

  • Pyrimidine derivatives, including this compound, have shown promising applications in nonlinear optics (NLO). These compounds have been studied for their structural parameters, electronic properties, and NLO characteristics, indicating their potential use in optoelectronic applications (Hussain et al., 2020).

Synthesis of Derivatives and Antibacterial Activity

  • Research has explored the synthesis of various derivatives of ethyl pyridine-4-carboxylate, including those with potential antibacterial properties. These studies contribute to the understanding of the compound's role in the development of new antimicrobial agents (Singh & Kumar, 2015).

Antioxidant and Radioprotective Activities

  • A novel pyrimidine derivative of this compound was synthesized and evaluated for its in vitro antioxidant activity and in vivo radioprotective properties. This suggests its potential application in mitigating oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Cytotoxic Activity in Cancer Research

  • Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research contributes to the understanding of the compound's potential in cancer treatment (Stolarczyk et al., 2018).

Antiviral Activity

  • This compound derivatives have been synthesized and evaluated for their antiviral activities. These studies are crucial in exploring the compound's potential as an antiviral agent (Bernardino et al., 2007).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFBQOMTYUKAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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